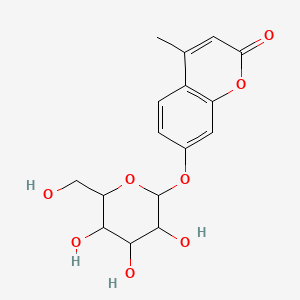

4-METHYLUMBELLIFERYL-alpha-D-MANNOPYRANOSIDE

Overview

Description

4-Methylumbelliferyl α-D-mannopyranoside is a synthetic substrate used to measure the activity of lysosomal hydrolases . This product is specific for acid phosphatase, alpha-glycosidase, beta-glucuronidase, and alpha-galactosidase enzymes . It is a fluorogenic substrate for α-D-mannosidase, yielding a blue fluorescent solution upon cleavage .

Molecular Structure Analysis

The molecular structure of 4-Methylumbelliferyl α-D-mannopyranoside is represented by the empirical formula C16H18O8 . Its molecular weight is 338.31 .Chemical Reactions Analysis

4-Methylumbelliferyl α-D-mannopyranoside is a substrate for the enzyme α-D-mannosidase . Upon cleavage by the enzyme, it yields a blue fluorescent solution .Physical And Chemical Properties Analysis

4-Methylumbelliferyl α-D-mannopyranoside is a solid at 20°C . It is soluble in pyridine to the extent of 20 mg/mL, yielding a clear, colorless to faintly yellow solution . It exhibits fluorescence with an excitation wavelength (λex) of 350 nm and an emission wavelength (λem) of 375 nm at pH 7.0 .Scientific Research Applications

Binding Studies with Concanavalin A

4-Methylumbelliferyl-alpha-D-mannopyranoside (MUM) has been extensively studied for its interaction with concanavalin A, a protein that binds specific sugars. These studies provide insights into the binding mechanisms of sugars to proteins, which are crucial for understanding various biological processes. Equilibrium studies have shown that MUM binds to concanavalin A with a high degree of specificity, demonstrating a single carbohydrate-specific site per protomer. The binding does not show unspecific interactions, and the association constant values are independent of the method used for measurement. This specificity is maintained across different forms of concanavalin A, including its tetrameric and dimeric forms, whether unmodified or derivatized. These interactions have been quantified using various methods such as equilibrium dialysis, difference spectroscopy, and fluorescence titration, providing comprehensive data on the thermodynamics of the binding process (Loontiens, Clegg, & Jovin, 1977).

Fluorescence Quenching

Another significant application of MUM is in the study of fluorescence quenching upon binding to concanavalin A. This phenomenon is attributed to the low polarity of the binding site of the aglycone, providing a method to measure association constants as a function of pH. This reveals the dependence on a group with a specific pKa, allowing for the estimation of binding constants of other molecules like methyl alpha-D-mannoside and myo-inositol. Such studies contribute to our understanding of how specific sugars and other molecules interact with proteins, influencing the design of inhibitors and therapeutic agents (Dean & Homer, 1973).

Enzyme Assays and Disease Diagnosis

MUM is also utilized in enzyme assays, particularly for revealing diseases connected with hereditary deficiency of lysosome glycosidases. Its fluorescence properties have been applied in the fast prenatal diagnosis of lysosomal diseases, such as Gaucher and Hurler diseases, as well as GM1 gangliosidosis and alpha-mannosidosis. The contrast yellow fluorescence of 4-trifluoromethylumbelliferone, released after enzymatic hydrolysis of 4-trifluoromethylumbelliferyl glycosides (which include MUM), serves as a more effective method for enzyme activity detection directly in tissue samples (Karpova, Voznyi YaV, Dudukina, & Tsvetkova, 1991).

Kinetic Studies

The kinetic analysis of MUM's interaction with concanavalin A using fluorescence stopped-flow measurements has provided detailed insights into the binding kinetics of mannooligosaccharides. This analysis has revealed the specificity of the carbohydrate-binding site for a single mannopyranosyl group and the formation of multiple complexes based on the number of mannopyranosyl groups in the oligosaccharide chain. Such kinetic studies are essential for understanding the dynamics of protein-sugar interactions, which have implications for drug development and the design of novel therapeutic strategies (Van Landschoot, Loontiens, Clegg, & Jovin, 1980).

properties

IUPAC Name |

4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-VMMWWAARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020647 | |

| Record name | 4-Methylumbelliferyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Methylumbelliferyl-alpha-D-mannopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-METHYLUMBELLIFERYL-alpha-D-MANNOPYRANOSIDE | |

CAS RN |

28541-83-5 | |

| Record name | 4-Methylumbelliferyl α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28541-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(α-D-mannopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

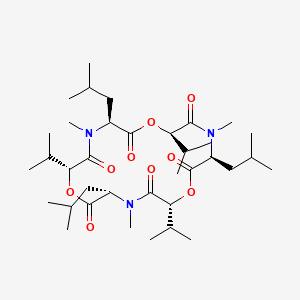

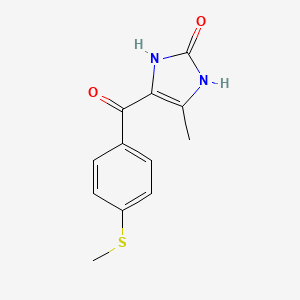

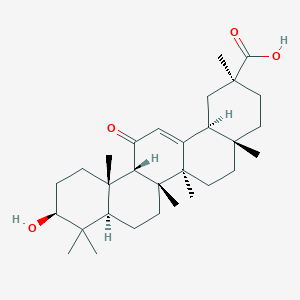

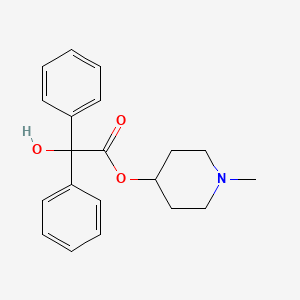

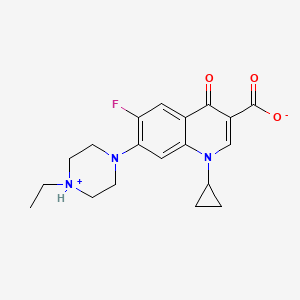

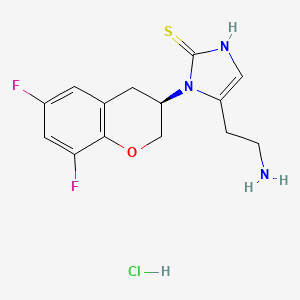

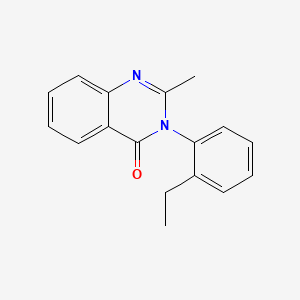

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,5S,7R,8R,9S,10S,11R,15S)-12,12-Dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B1671336.png)